N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335243
InChI: InChI=1S/C17H14FN3O2/c1-21-14-7-4-12(18)8-11(14)9-15(21)17(23)20-13-5-2-10(3-6-13)16(19)22/h2-9H,1H3,(H2,19,22)(H,20,23)
SMILES:
Molecular Formula: C17H14FN3O2
Molecular Weight: 311.31 g/mol

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC16335243

Molecular Formula: C17H14FN3O2

Molecular Weight: 311.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C17H14FN3O2
Molecular Weight 311.31 g/mol
IUPAC Name N-(4-carbamoylphenyl)-5-fluoro-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C17H14FN3O2/c1-21-14-7-4-12(18)8-11(14)9-15(21)17(23)20-13-5-2-10(3-6-13)16(19)22/h2-9H,1H3,(H2,19,22)(H,20,23)
Standard InChI Key NOFWFOZDJJMOQT-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Its complex molecular structure includes a carbamoyl group attached to a phenyl ring, a fluorine atom on the indole ring, and a carboxamide group. This classification places it among compounds that may exhibit pharmacological properties, making it of interest in medicinal chemistry.

Synthesis and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. These processes require specific reaction conditions such as temperature control, solvent selection, and catalyst use to optimize yields and purity. Techniques like continuous flow chemistry can enhance efficiency in industrial settings.

Scientific Applications and Future Research

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has several scientific applications due to its unique features. It is a valuable target for further research and application across multiple scientific disciplines, particularly in medicinal chemistry. The compound's potential pharmacological properties make it an interesting candidate for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator